

Application Notes and Protocols for BRD4 Inhibitor AlphaScreen Assay

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Compound of Interest

Compound Name: *BRD4 Inhibitor-33*

Cat. No.: *B12370569*

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Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in various diseases, including cancer and inflammation.[1][2][3] As an epigenetic reader, BRD4 recognizes acetylated lysine residues on histones and transcription factors, playing a crucial role in regulating gene expression.[2][3] Its involvement in critical signaling pathways, such as NFκB, Jagged1/Notch1, and JAK/STAT3, underscores its importance in cellular processes like proliferation and cell cycle progression.[2][4][5] Small-molecule inhibitors that target the bromodomains of BRD4 have shown promising therapeutic potential by disrupting these interactions.[1][3]

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for high-throughput screening (HTS) of inhibitors that disrupt protein-protein or protein-ligand interactions.[6] This document provides a detailed protocol for a BRD4 inhibitor AlphaScreen assay, a common method for identifying and characterizing novel BRD4 inhibitors.

Principle of the BRD4 AlphaScreen Assay

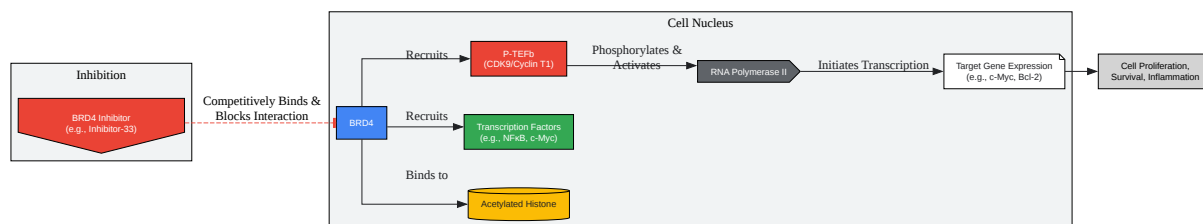
The BRD4 inhibitor AlphaScreen assay is a competitive binding assay. The fundamental principle involves the interaction between a biotinylated ligand (e.g., an acetylated histone peptide) and a tagged BRD4 protein (e.g., GST-tagged or His-tagged). This interaction brings

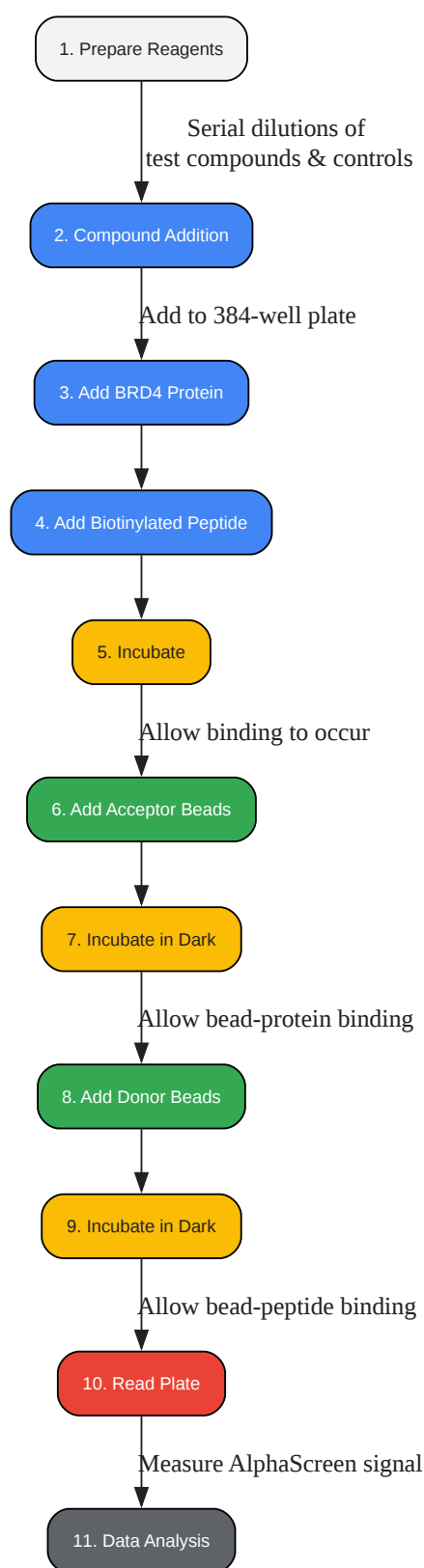
two types of beads, a Streptavidin-coated Donor bead and a tag-specific (e.g., anti-GST or Ni-NTA) Acceptor bead, into close proximity (<200 nm).[6]

Upon excitation at 680 nm, the Donor bead releases singlet oxygen molecules. If the Acceptor bead is nearby, the singlet oxygen travels to it and initiates a chemiluminescent reaction, emitting light at 520-620 nm.[6] In the presence of a BRD4 inhibitor, the interaction between BRD4 and the biotinylated ligand is disrupted, separating the Donor and Acceptor beads. This separation leads to a decrease in the AlphaScreen signal, which is proportional to the inhibitory activity of the compound.[6]

BRD4 Signaling Pathway and Inhibition

BRD4 acts as a scaffold protein that recruits transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell growth, proliferation, and inflammation.[1][2] Inhibitors of BRD4, such as the well-characterized JQ1, competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains, preventing its association with chromatin and subsequent gene transcription.[7]





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